An In-depth Technical Guide to Methyl 2-(6-methylpyridin-2-yl)acetate for Researchers and Drug Development Professionals
An In-depth Technical Guide to Methyl 2-(6-methylpyridin-2-yl)acetate for Researchers and Drug Development Professionals
Introduction
Methyl 2-(6-methylpyridin-2-yl)acetate is a substituted pyridine derivative that holds significant interest as a versatile intermediate in organic synthesis, particularly within the pharmaceutical industry. Its structural motif, featuring a pyridine ring, a methyl group, and a methyl ester functionality, provides multiple reactive sites for further chemical transformations. This guide aims to be a definitive resource for researchers, offering a detailed exploration of this compound's properties and its potential as a scaffold in the design of novel therapeutic agents. The strategic placement of the methyl group and the acetate side chain on the pyridine ring influences its electronic properties and steric hindrance, thereby guiding its reactivity and potential biological interactions.
Chemical and Physical Properties
Identifiers and Molecular Structure
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IUPAC Name: Methyl 2-(6-methylpyridin-2-yl)acetate
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CAS Number: 58532-56-2[1]
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Molecular Formula: C₉H₁₁NO₂
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Molecular Weight: 165.19 g/mol
The structure of Methyl 2-(6-methylpyridin-2-yl)acetate is characterized by a pyridine ring substituted at the 2- and 6-positions. A methyl group is attached at the 6-position, and an acetic acid methyl ester group is at the 2-position.
Caption: 2D Structure of Methyl 2-(6-methylpyridin-2-yl)acetate
Tabulated Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of Methyl 2-(6-methylpyridin-2-yl)acetate. It is important to note that many of these values are predicted and should be used as a guide, with experimental verification recommended for critical applications.
| Property | Value | Source |
| Molecular Weight | 165.19 g/mol | Calculated |
| Boiling Point | 224.8 ± 25.0 °C (Predicted) | [1] |
| Density | 1.088 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 5.03 ± 0.12 (Predicted) | [1] |
| Storage Temperature | 2-8°C | [1] |
Spectroscopic Data and Characterization
Spectroscopic analysis is indispensable for confirming the identity and purity of Methyl 2-(6-methylpyridin-2-yl)acetate. While specific experimental spectra for this compound are not widely published, a detailed prediction of its spectral characteristics can be made based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the acetate group, and the methyl protons of both the ester and the pyridine substituent.
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Pyridine Protons (3H): Three signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons at positions 3, 4, and 5 will exhibit characteristic splitting patterns (doublet, triplet, doublet of doublets) due to coupling with each other.
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Methylene Protons (-CH₂-): A singlet around δ 3.8-4.2 ppm, corresponding to the two protons on the carbon adjacent to the pyridine ring and the ester group.
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Methyl Ester Protons (-OCH₃): A sharp singlet around δ 3.7 ppm for the three methyl protons of the ester group.
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Pyridine Methyl Protons (-CH₃): A singlet around δ 2.5 ppm for the three protons of the methyl group at the 6-position of the pyridine ring.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
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Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 170-175 ppm.
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Pyridine Carbons (5C): Five signals in the aromatic region (δ 120-160 ppm), with the carbon atoms attached to the nitrogen and the substituents showing distinct chemical shifts.
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Methylene Carbon (-CH₂-): A signal around δ 40-45 ppm.
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Methyl Ester Carbon (-OCH₃): A signal around δ 52 ppm.
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Pyridine Methyl Carbon (-CH₃): A signal in the upfield region, around δ 20-25 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.
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C=O Stretch (Ester): A strong absorption band around 1735-1750 cm⁻¹.
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C-O Stretch (Ester): A strong band in the region of 1150-1250 cm⁻¹.
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C=N and C=C Stretch (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.
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C-H Stretch (Aromatic and Aliphatic): Bands in the 2850-3100 cm⁻¹ region.
Mass Spectrometry (MS) (Predicted)
Electron ionization mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z = 165. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) to give a fragment at m/z = 134, and the loss of the entire methoxycarbonyl group (-COOCH₃, m/z = 59) to give a fragment at m/z = 106. Further fragmentation of the pyridine ring would also be observed.
Synthesis and Reactivity
The synthesis of Methyl 2-(6-methylpyridin-2-yl)acetate can be approached through several established organic chemistry methodologies. A plausible and efficient synthetic route is outlined below, followed by a discussion of its key reactivity patterns.
Proposed Synthesis Workflow
A logical synthetic approach involves the esterification of the corresponding carboxylic acid, 2-(6-methylpyridin-2-yl)acetic acid. This precursor can be synthesized from commercially available 2,6-lutidine.
Caption: Proposed two-step synthesis of Methyl 2-(6-methylpyridin-2-yl)acetate.
Step-by-Step Protocol:
Step 1: Synthesis of 2-(6-methylpyridin-2-yl)acetic acid
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Experimental Rationale: This step utilizes the acidic nature of the methyl protons adjacent to the pyridine nitrogen. A strong base, such as n-butyllithium (n-BuLi), is used to deprotonate one of the methyl groups of 2,6-lutidine, forming a nucleophilic lithium intermediate. This intermediate then reacts with solid carbon dioxide (dry ice) in an electrophilic addition to form a carboxylate salt. Subsequent acidic workup protonates the carboxylate to yield the desired carboxylic acid. The choice of a strong, non-nucleophilic base like n-BuLi is critical to ensure efficient deprotonation without side reactions.
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Procedure:
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To a solution of 2,6-lutidine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add one equivalent of n-butyllithium.
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Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithium salt.
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Carefully add an excess of crushed dry ice to the reaction mixture.
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Allow the mixture to warm to room temperature, and then quench with water.
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Acidify the aqueous layer with dilute hydrochloric acid (HCl) to a pH of approximately 4-5, which will precipitate the carboxylic acid.
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Collect the solid by filtration, wash with cold water, and dry under vacuum.
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Step 2: Synthesis of Methyl 2-(6-methylpyridin-2-yl)acetate (Fischer Esterification)
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Experimental Rationale: The Fischer esterification is a classic and reliable method for converting carboxylic acids to esters. The reaction is acid-catalyzed and involves the nucleophilic attack of the alcohol (methanol) on the protonated carbonyl carbon of the carboxylic acid. A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), is used to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. The reaction is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.
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Procedure:
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Suspend 2-(6-methylpyridin-2-yl)acetic acid in an excess of methanol.
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Carefully add a catalytic amount of concentrated sulfuric acid.
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Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the mixture and neutralize the excess acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Extract the product into an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the crude product.
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Purify the crude product by column chromatography on silica gel to obtain pure Methyl 2-(6-methylpyridin-2-yl)acetate.
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Reactivity Profile
The chemical reactivity of Methyl 2-(6-methylpyridin-2-yl)acetate is governed by its three main functional components: the pyridine ring, the ester group, and the active methylene bridge.
Caption: Key reaction pathways for Methyl 2-(6-methylpyridin-2-yl)acetate.
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Ester Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 2-(6-methylpyridin-2-yl)acetic acid, under either acidic or basic conditions. Basic hydrolysis, using a base such as sodium hydroxide, is typically irreversible due to the formation of the carboxylate salt.
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Transesterification: In the presence of another alcohol and an acid or base catalyst, the methyl ester can undergo transesterification to form a different ester.
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Amidation: The ester can react with amines to form the corresponding amides. This reaction is often facilitated by heating or by converting the ester to a more reactive acyl derivative.
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Reactions at the Methylene Bridge: The protons on the methylene carbon are acidic due to the electron-withdrawing effects of both the adjacent pyridine ring and the carbonyl group. This allows for deprotonation with a suitable base to form a carbanion, which can then participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol-type condensations.
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Reactions on the Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The presence of the activating methyl group and the deactivating ester group will influence the regioselectivity of such reactions. N-oxidation of the pyridine nitrogen using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) is also a common transformation.
Applications in Drug Discovery and Development
Substituted pyridylacetic acids and their esters are valuable building blocks in medicinal chemistry, frequently appearing in the core structures of pharmacologically active compounds. While direct applications of Methyl 2-(6-methylpyridin-2-yl)acetate are not extensively documented in publicly available literature, the structural motif is present in or is a key precursor to several important classes of drugs.
A notable example is the use of a related isomer in the synthesis of Etoricoxib , a selective COX-2 inhibitor used for the treatment of arthritis and pain. The synthesis of Etoricoxib involves the coupling of a substituted pyridine derivative with other aromatic rings. The pyridylacetic acid moiety serves as a crucial scaffold for constructing the final drug molecule. This highlights the potential of Methyl 2-(6-methylpyridin-2-yl)acetate as a starting material for the synthesis of novel COX-2 inhibitors and other anti-inflammatory agents.
Furthermore, the pyridine ring is a common feature in many central nervous system (CNS) active drugs. The ability to functionalize the pyridine ring and the acetate side chain of Methyl 2-(6-methylpyridin-2-yl)acetate allows for the generation of diverse chemical libraries for screening against various biological targets, including receptors and enzymes implicated in neurological disorders.
Safety and Handling
Methyl 2-(6-methylpyridin-2-yl)acetate should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Based on available safety data for this and similar compounds, the following hazard statements apply:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.[1]
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
Methyl 2-(6-methylpyridin-2-yl)acetate is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. This guide has provided a comprehensive overview of its physical and chemical properties, predicted spectroscopic data, a plausible synthetic route, and its potential reactivity. The structural features of this compound make it an attractive starting material for the synthesis of a wide range of more complex molecules with potential therapeutic applications. As research in drug discovery continues to evolve, the utility of such well-defined and functionalized heterocyclic intermediates is expected to grow, making a thorough understanding of their chemistry essential for the modern research scientist.
